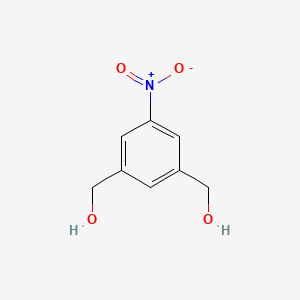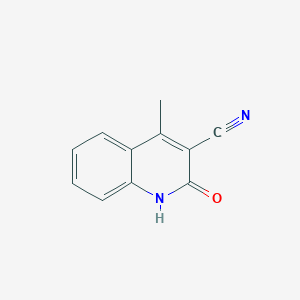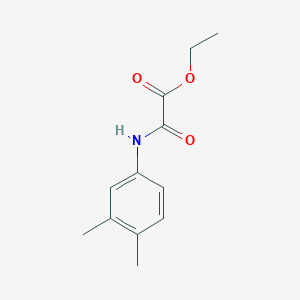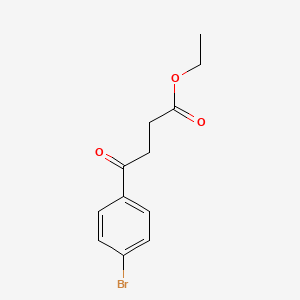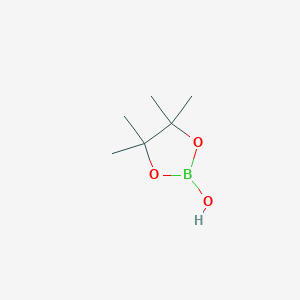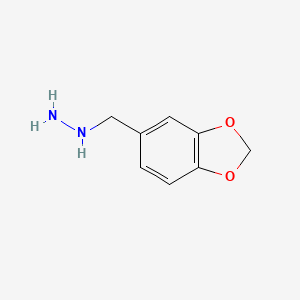
(1,3-Benzodioxol-5-ylmethyl)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (1,3-Benzodioxol-5-ylmethyl)hydrazine involves combining suitable aldehydes (such as 2,3- or 2,4-dihydroxybenzaldehyde) with hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) in a 1:1 molar ratio. The reaction yields hydrazones, which are important intermediates in various chemical processes .
Molecular Structure Analysis
The optimized molecular structure of (1,3-Benzodioxol-5-ylmethyl)hydrazine can be determined using density functional theory (DFT) calculations. It exhibits a specific arrangement of atoms, which influences its properties and reactivity .
Chemical Reactions Analysis
(1,3-Benzodioxol-5-ylmethyl)hydrazine has been investigated for its anticancer activity. A series of 1-benzo[1,3]dioxol-5-yl-indoles, bearing 3-N-fused heteroaryl moieties, were synthesized via a Pd-catalyzed C-N cross-coupling. These compounds were evaluated for their anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, compound 3-N-benzo[1,2,5]oxadiazole 17 and 3-N-2-methylquinoline 20 demonstrated promising IC50 values against CCRF-CEM and MIA PaCa-2 cells. Further mechanistic studies revealed that compound 20 induced cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells. These findings provide insights into the structure-activity relationships of indole anticancer molecules and suggest potential directions for optimization .
Physical and Chemical Properties
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Interactions
- Structural Properties : The compound 1,2-Bis[(1,3-benzodioxol-5-yl)methylidene]hydrazine demonstrates weak π–π intermolecular interactions, contributing to its packing stability in molecular structures (Jasinski et al., 2011).
Antimicrobial and Antiviral Activities
- Antimicrobial Properties : Hydrazine derivatives have shown antimicrobial properties. For example, certain derivatives displayed potent antimicrobial activity, indicating their potential in developing new antimicrobial agents (Maheshwari & Goyal, 2016).
- Antiviral Activities : Some hydrazine derivatives have demonstrated promising antiviral activity against the H5N1 virus, suggesting their potential in antiviral drug development (Flefel et al., 2014).
Insecticidal Activity
- Insecticidal Applications : Benzoheterocyclic analogues of hydrazine compounds have shown significant insecticidal activities, offering alternatives for commercial insecticides (Sawada et al., 2003).
Cancer Research and Potential Therapeutic Applications
- Influence on Melanoma Cell Lines : Hydrazine derivatives of benzopyrones, including those related to (1,3-Benzodioxol-5-ylmethyl)hydrazine, have been studied for their influence on melanoma cell proliferation and relevant biochemical factors (Łazarenkow et al., 2017).
- Antitumor Studies : 2-Benzoxazolyl hydrazones derived from (1,3-Benzodioxol-5-ylmethyl)hydrazine analogues have shown potent inhibition of cell proliferation in cancer studies, highlighting their potential in antitumor therapies (Easmon et al., 2006).
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-ylmethylhydrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-10-4-6-1-2-7-8(3-6)12-5-11-7/h1-3,10H,4-5,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBIXINOMWMLIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90329035 |
Source


|
| Record name | [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3-Benzodioxol-5-ylmethyl)hydrazine | |
CAS RN |
51421-35-3 |
Source


|
| Record name | (1,3-Benzodioxol-5-ylmethyl)hydrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [(2H-1,3-Benzodioxol-5-yl)methyl]hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90329035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


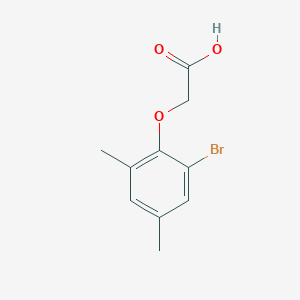
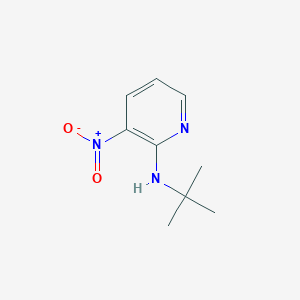
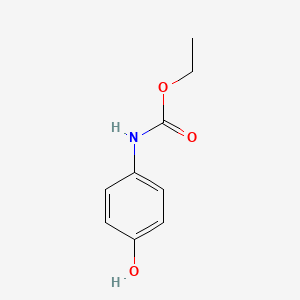
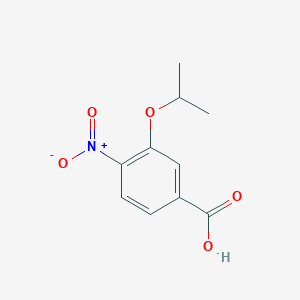
![N-[(4-methoxyphenyl)sulfonyl]-N-phenylglycine](/img/structure/B1330766.png)
